molecular formula C20H19NO4S B2971429 Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 2034334-94-4

Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2971429
CAS No.: 2034334-94-4
M. Wt: 369.44
InChI Key: BDMHGTOSTSRYRS-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C20H19NO4S and its molecular weight is 369.44. The purity is usually 95%.
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Biological Activity

Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a thiazepan structure with a dioxido group. This unique combination of functional groups contributes to its diverse biological activities.

Biological Activities

Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, various benzofuran compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 μg/mL, which are comparable to standard antibiotics like sparfloxacin and norfloxacin .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
Compound 6M. tuberculosis H37Rv<0.60
Compound 8S. aureus ATCC 65383.12
Compound 9E. coli ATCC 25922<10

Anti-inflammatory Activity
Benzofuran derivatives have also shown promising anti-inflammatory effects. In vitro studies reported that certain derivatives significantly inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity
The anticancer potential of benzofuran derivatives has been evaluated in various cancer cell lines. For example, compounds derived from benzofuran were found to induce apoptosis in K562 leukemia cells, with flow cytometry analysis confirming early membrane changes indicative of apoptosis .

Table 2: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (μM)Mechanism
Compound 1K562 (Leukemia)<10Apoptosis induction
Compound 2MCF-7 (Breast Cancer)15ROS generation

Case Studies

Study on Antimycobacterial Activity
A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and assessed their activity against M. tuberculosis. Among the synthesized compounds, one exhibited an IC90 value of less than 0.60 μM, indicating high potency against the pathogen with low toxicity towards mammalian cells .

Investigation of Structure-Activity Relationships
Another investigation focused on the structural modifications of benzofuran derivatives to enhance their biological activity. The presence of hydroxyl groups at specific positions was found crucial for maintaining antibacterial efficacy .

Properties

IUPAC Name

1-benzofuran-2-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c22-20(18-14-16-8-4-5-9-17(16)25-18)21-11-10-19(26(23,24)13-12-21)15-6-2-1-3-7-15/h1-9,14,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMHGTOSTSRYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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